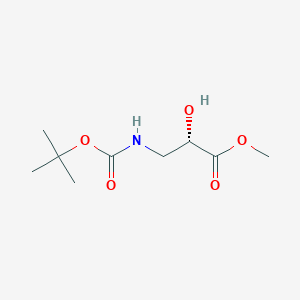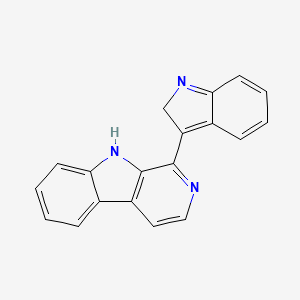
4-(borane-dimethylamino)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(borane-dimethylamino)pyridine is a chemical compound that consists of a pyridine ring substituted with a dimethylamino group and a borane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(borane-dimethylamino)pyridine typically involves the reaction of 4-(dimethylamino)pyridine with borane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-(dimethylamino)pyridine+borane→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(borane-dimethylamino)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the borane or dimethylamino group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borates, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(borane-dimethylamino)pyridine has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as esterifications and hydrosilylations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-(borane-dimethylamino)pyridine involves its ability to act as a nucleophilic catalyst. The borane group enhances the nucleophilicity of the dimethylamino group, allowing it to participate in various chemical reactions. The compound can interact with electrophiles, facilitating the formation of new chemical bonds and promoting reaction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylamino)pyridine: A closely related compound without the borane group, commonly used as a nucleophilic catalyst.
N,N-dimethylaniline borane complex: Another borane complex with similar properties and applications.
Uniqueness
4-(borane-dimethylamino)pyridine is unique due to the presence of both the borane and dimethylamino groups, which confer distinct reactivity and catalytic properties. This combination makes it particularly effective in certain chemical reactions where both nucleophilicity and borane-mediated activation are advantageous.
Propiedades
Número CAS |
1769-74-0 |
|---|---|
Fórmula molecular |
C8H14BN |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




